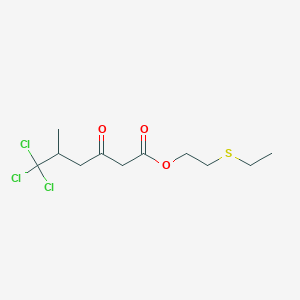
2-(Ethylsulfanyl)ethyl 6,6,6-trichloro-5-methyl-3-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylsulfanyl)ethyl 6,6,6-trichloro-5-methyl-3-oxohexanoate is an organic compound with a complex structure, featuring multiple functional groups including an ester, a ketone, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)ethyl 6,6,6-trichloro-5-methyl-3-oxohexanoate typically involves multiple steps. One common route starts with the preparation of the ester through the reaction of 6,6,6-trichloro-5-methyl-3-oxohexanoic acid with 2-(ethylsulfanyl)ethanol in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the synthesis process. Industrial methods also focus on minimizing by-products and waste, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)ethyl 6,6,6-trichloro-5-methyl-3-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Substituted derivatives with amine or thiol groups
Scientific Research Applications
2-(Ethylsulfanyl)ethyl 6,6,6-trichloro-5-methyl-3-oxohexanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)ethyl 6,6,6-trichloro-5-methyl-3-oxohexanoate involves its interaction with various molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)ethyl 6,6,6-trichloro-5-methyl-3-oxohexanoate
- 2-(Ethylsulfanyl)ethyl 6,6,6-trichloro-4-methyl-3-oxohexanoate
Uniqueness
2-(Ethylsulfanyl)ethyl 6,6,6-trichloro-5-methyl-3-oxohexanoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of the ethylsulfanyl group provides distinct chemical properties compared to similar compounds with different substituents.
Properties
CAS No. |
91265-42-8 |
|---|---|
Molecular Formula |
C11H17Cl3O3S |
Molecular Weight |
335.7 g/mol |
IUPAC Name |
2-ethylsulfanylethyl 6,6,6-trichloro-5-methyl-3-oxohexanoate |
InChI |
InChI=1S/C11H17Cl3O3S/c1-3-18-5-4-17-10(16)7-9(15)6-8(2)11(12,13)14/h8H,3-7H2,1-2H3 |
InChI Key |
CVMHBIBTQKFWPC-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCOC(=O)CC(=O)CC(C)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


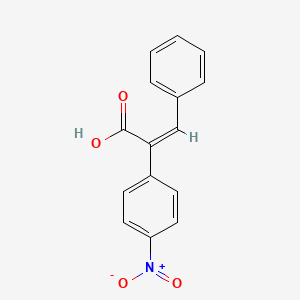
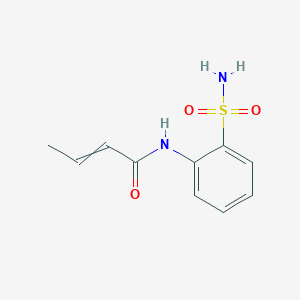
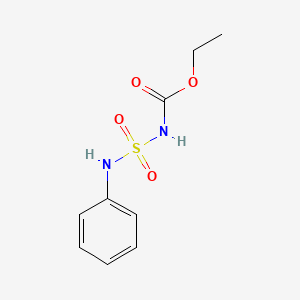
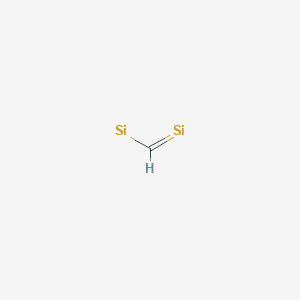


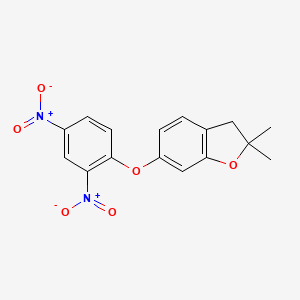
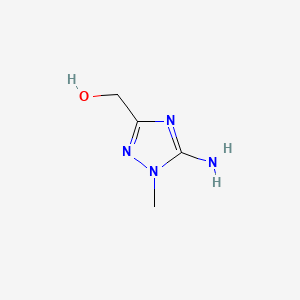
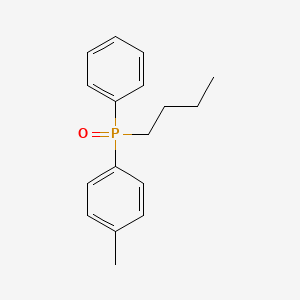
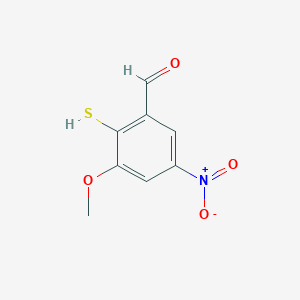
![1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol](/img/structure/B14357645.png)

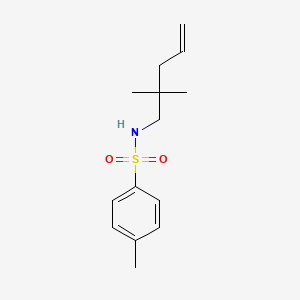
![4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14357672.png)
